molecular formula C15H15N3O4 B2937689 N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 899748-65-3

N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2937689
CAS No.: 899748-65-3
M. Wt: 301.302
InChI Key: ILFAQIUKWYPYPS-UHFFFAOYSA-N
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Description

N1-(4-Acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) core. Its structure features two distinct substituents:

  • N1-substituent: A 4-acetamidophenyl group, providing hydrogen-bonding capacity via the acetamido moiety (-NHCOCH₃) and aromatic π-π interactions.
  • N2-substituent: A furan-2-ylmethyl group, introducing a heteroaromatic furan ring with electron-rich properties.

Below, we compare its structural and functional attributes with similar compounds.

Properties

IUPAC Name

N'-(4-acetamidophenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-10(19)17-11-4-6-12(7-5-11)18-15(21)14(20)16-9-13-3-2-8-22-13/h2-8H,9H2,1H3,(H,16,20)(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFAQIUKWYPYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide typically involves the reaction of 4-acetamidophenylamine with furan-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide linkage. The reaction conditions may include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Catalysts: Triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:

  • Use of large-scale reactors
  • Continuous monitoring of reaction parameters
  • Purification steps such as recrystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Corresponding amines

    Substitution: Halogenated or nitrated derivatives of the acetamidophenyl group

Scientific Research Applications

N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting downstream signaling pathways.

    Inhibiting specific biochemical processes: Such as inflammation or cell proliferation.

    Inducing cellular responses: Leading to apoptosis or other cellular outcomes.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Key Observations:
  • Substituent Effects on Solubility : The 4-acetamidophenyl group in the target compound may enhance aqueous solubility compared to halogenated (e.g., 4-chlorophenyl in Compound 13 ) or methoxy-substituted (e.g., 4-methoxyphenethyl in Compound 17 ) analogs, due to the polar acetamido group.
Antiviral Activity ( ):

Compound 13 (N1-(4-chlorophenyl)-N2-(thiazolylmethyl)oxalamide) demonstrated anti-HIV activity by targeting the CD4-binding site. The chlorine atom on the phenyl ring likely enhances hydrophobic interactions with viral proteins.

Enzyme Inhibition ( ):

Compounds 17 and 28 inhibit stearoyl-CoA desaturase (SCD1), with methoxy and halogen substituents critical for potency. The 4-acetamidophenyl group in the target compound could mimic these electronic effects, though its bulkier substituent might sterically hinder binding.

Toxicological and Metabolic Considerations

  • Metabolic Pathways: Oxalamides are typically hydrolyzed to oxalic acid and amines/amides, followed by phase I/II metabolism . The acetamido group in the target compound may undergo deacetylation, generating 4-aminophenyl metabolites, which could pose toxicity risks (e.g., methemoglobinemia).
  • Safety Margins: S336’s high NOEL (100 mg/kg bw/day) reflects low systemic exposure due to rapid metabolism . The target compound’s furan ring, however, may form reactive epoxides, necessitating detailed toxicokinetic studies.

Spectroscopic and Analytical Data

While the target compound’s analytical data are unavailable, comparisons with analogs highlight trends:

  • LC-MS : Oxalamides typically show [M+H]+ peaks (e.g., m/z 479.12 for Compound 13 ). The target compound’s molecular weight (C₁₅H₁₅N₃O₄) predicts m/z ~302.11.
  • NMR : The acetamido group would produce a singlet at δ ~2.1 ppm (CH₃), while furan protons resonate at δ ~6.3–7.4 ppm (cf. thiazole protons in Compound 13 at δ ~7.4–8.3 ppm ).

Biological Activity

N1-(4-acetamidophenyl)-N2-(furan-2-ylmethyl)oxalamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O4C_{18}H_{18}N_{2}O_{4}. The structure features an oxalamide backbone with acetamidophenyl and furan-2-ylmethyl substituents, which contribute to its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC18H18N2O4
Molecular Weight342.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Research indicates that this compound exhibits various biological activities:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of elastase, an enzyme linked to inflammatory processes and tissue remodeling.
  • Antioxidant Properties : It has been reported to decrease the production of reactive oxygen species (ROS), thereby improving mitochondrial function and reducing oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, although specific pathways and efficacy require further investigation.

Case Studies and Research Findings

  • Inhibition of Elastase : A study by Elmore et al. (1995) demonstrated that this compound effectively inhibits elastase, which could be beneficial in treating conditions like chronic obstructive pulmonary disease (COPD) where elastase activity is elevated.
  • Antioxidant Effects : Another investigation highlighted the compound's ability to scavenge free radicals and reduce oxidative stress markers in vitro. This suggests potential applications in neurodegenerative diseases where oxidative damage is prevalent.
  • Anticancer Potential : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. However, more comprehensive studies are needed to confirm these findings and explore the underlying mechanisms.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReferences
Enzyme InhibitionInhibition of elastase
Antioxidant ActivityDecreased ROS production
Anticancer ActivityInduction of apoptosis in cancer cells

Toxicity and Safety Profile

Preliminary assessments indicate that this compound has low toxicity in various cell lines and animal models. However, comprehensive toxicity studies are necessary to evaluate its safety for human use.

Future Directions

Further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise biochemical pathways through which this compound exerts its effects.
  • Clinical Trials : Conducting clinical trials to evaluate efficacy and safety in humans.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity against specific biological targets.

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